molecular formula C10H19NO5 B2806802 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate CAS No. 191110-61-9

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate

Cat. No.: B2806802
CAS No.: 191110-61-9
M. Wt: 233.264
InChI Key: OUUNEDPIBZNRMT-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 3-position, and a methyl branch at the 2-position of the propanoate backbone. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry due to its stereochemical rigidity and protective group stability. Its molecular formula is C10H19NO5, with a molecular weight of 233.26 g/mol (extrapolated from analogs in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNEDPIBZNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H19_{19}N O5_{5}
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 191110-61-9
  • IUPAC Name : Methyl 3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

The compound features a tert-butoxycarbonyl (Boc) group which is crucial for its stability and reactivity in various chemical reactions.

Synthesis and Derivatives

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate can be synthesized through various methods, including:

  • Reduction Reactions : It can be reduced to yield different isomers, such as erythro and threo forms, which have distinct biological activities .
  • Functionalization : The Boc group allows for further functionalization, making it useful in the synthesis of more complex molecules.

3.1. Medicinal Chemistry

This compound has been investigated for its potential as:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .

3.2. Neuropharmacology

The compound's structural similarity to amino acids allows it to interact with neurotransmitter systems, indicating possible uses in:

  • Neuroprotective Agents : Its derivatives may serve as neuroprotective agents due to their ability to mimic natural neurotransmitters .

Case Study 1: Antioxidant Activity

A study demonstrated that certain derivatives of this compound possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 2: Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics or preservatives .

Mechanism of Action

The mechanism by which Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptide.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The Boc group protects the amino group, allowing for selective coupling with other amino acids.

  • Enzyme Inhibition: The hydroxyl group can interact with enzyme active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate (CAS 69942-12-7)

  • Structure : Lacks the 2-methyl group, making it a linear analog.
  • Molecular Formula: C9H17NO5; MW: 219.24 g/mol.
  • Key Differences :
    • Reduced steric hindrance due to the absence of the 2-methyl group.
    • Lower molecular weight and altered solubility profile (e.g., higher polarity).
  • Applications : Used as a serine derivative in peptide coupling reactions.

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate

  • Structure : Incorporates a sulfanylidene-imidazole moiety at the 3-position.
  • Molecular Formula : C13H21N3O4S; MW : 315.39 g/mol.
  • Crystallography : Exhibits N–H···O hydrogen bonding, forming c-axis chains.

2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid

  • Structure : Replaces the 2-methyl group with a 4-methoxyphenyl substituent.
  • Molecular Formula: C15H21NO6; MW: 311.33 g/mol.
  • Key Differences :
    • Aromaticity introduces UV absorption and redox activity.
    • Lower synthetic yield (45%) compared to the main compound’s analogs.
  • Applications : Intermediate in anti-inflammatory drug synthesis (e.g., KZR-616).

Methyl (2S)-2-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoate (SI-3)

  • Structure : Features an amide-linked 3-methylbutanamide group.
  • Molecular Formula : C14H26N2O6; MW : 318.37 g/mol.
  • Key Differences :
    • Amide functionality enhances hydrogen-bonding capacity.
    • Used in hybrid Lewis acid/base catalysis due to conformational flexibility.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula MW (g/mol) Key Functional Groups IR Peaks (cm⁻¹)
Main Compound C10H19NO5 233.26 Boc, ester, hydroxyl, methyl ~1720 (C=O ester), ~3400 (O–H)
CAS 69942-12-7 C9H17NO5 219.24 Boc, ester, hydroxyl 1721 (C=O), 3363 (N–H)
Sulfanylidene-imidazole Derivative C13H21N3O4S 315.39 Boc, imidazole, ester 1697 (C=O amide), 1721 (C=O ester)
4-Methoxyphenyl Derivative C15H21NO6 311.33 Boc, methoxyphenyl, hydroxyl 1697 (C=O), 1721 (C=O ester)

Discussion of Structural Impact on Function

  • Hydrogen Bonding : Hydroxyl and Boc groups enable intermolecular interactions, critical for crystallization (e.g., N–H···O in ).

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate, commonly referred to as Boc-DL-Ser-OMe, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and research findings relevant to its pharmacological potential.

  • Chemical Formula : C₁₀H₁₉NO₅
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 188476-28-0
  • IUPAC Name : this compound

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. Its structure includes a hydroxyl group that may contribute to its biological interactions.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that derivatives of Boc-DL-Ser-OMe exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in several cancer cell lines. In vitro assays demonstrated that Boc-DL-Ser-OMe can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
Cytotoxicity in Cancer CellsInduced apoptosis in breast cancer cell lines at concentrations above 50 µM .
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures, indicating potential for neuroprotective applications .

The mechanisms through which Boc-DL-Ser-OMe exerts its biological effects are still under investigation. Proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It might interact with signaling pathways related to apoptosis and cell survival.

Q & A

Q. What are the standard synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Boc-protection : Glycine derivatives are reacted with di-tert-butyl dicarbonate to introduce the Boc group .
  • Functional group transformations : Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) is used to generate intermediates like methyl 3-(dimethylamino)propenoates, followed by substitution reactions with amines or nucleophiles .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .

Q. Key optimization parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature20–80°CHigher temps accelerate substitution but risk Boc deprotection
SolventToluene, ethanolPolar solvents favor nucleophilic substitutions
Reaction Time2–28 hoursExtended times improve conversion but may increase side products

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 3.7 ppm (methyl ester), and δ 4.2–5.0 ppm (hydroxy and amino protons) .
    • ¹³C NMR : Carbamate carbonyl (~155 ppm), ester carbonyl (~170 ppm) .
  • IR Spectroscopy : Stretching bands for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) and O–H (broad ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ = 298.15 for C₁₁H₂₁NO₅) .

Q. How is this compound utilized in peptide synthesis?

  • The Boc group acts as a temporary protecting agent for the amino group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • The hydroxy and ester groups allow further functionalization (e.g., coupling via DCC/NHS chemistry) .
  • Applications include building blocks for peptidomimetics or prodrugs targeting enzyme inhibition .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Conflicts often arise from:

  • Solvent purity : Trace water in toluene can hydrolyze the Boc group, reducing yield. Use molecular sieves or anhydrous solvents .
  • Catalyst variability : Substituent effects on nucleophilicity (e.g., electron-withdrawing groups slow amine substitutions). Pre-screen amines via DFT calculations .
  • Scale-up adjustments : Transition from batch to flow chemistry improves heat/mass transfer, minimizing side reactions .

Case Study : Substitution with 2-amino-4-methylpyridine in acetic acid gave 72% yield at 80°C vs. 55% in ethanol due to enhanced nucleophilicity in acidic media .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian or ORCA software to model transition states (e.g., nucleophilic attack on the propenoate ester) .
  • Molecular Dynamics (MD) : Simulate Boc group stability under varying pH and temperature .
  • Docking Studies : Predict binding affinity for biological targets (e.g., proteases) using AutoDock Vina .

Example : MD simulations revealed Boc deprotection occurs 3× faster in HCl/THF vs. HCl/dioxane, aligning with experimental kinetics .

Q. How do steric effects from the methyl and Boc groups influence regioselectivity in substitution reactions?

  • Steric hindrance : The tert-butoxy group directs nucleophiles to the less hindered α-position of the ester .
  • Electronic effects : The electron-withdrawing carbamate enhances electrophilicity at the β-carbon, favoring Michael additions .

Q. Experimental Validation :

NucleophileMajor ProductRegioselectivity Ratio (α:β)
Benzylamineα-Substituted propenoate85:15
Thiophenolβ-Substituted (via conjugate)10:90

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling agents : Use HATU instead of DCC for faster activation, reducing exposure to racemization-prone intermediates .
  • Chiral HPLC : Monitor enantiopurity post-synthesis (e.g., Chiralpak AD-H column) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs >100°C (TGA data). Store at –20°C in inert atmosphere .
  • pH sensitivity : Hydrolyzes rapidly at pH <2 (Boc cleavage) or pH >10 (ester hydrolysis). Buffer solutions (pH 6–8) recommended .

Q. Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on Boc deprotection rates in HCl/dioxane vs. TFA .
    • Resolution : TFA cleaves Boc 5× faster but may protonate the hydroxy group, altering reactivity. Use kinetic studies to select conditions .

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